REACTION_CXSMILES
|
[CH2:1]([C:3]1([OH:11])[CH2:8][CH2:7][C:6]([F:10])([F:9])[CH2:5][CH2:4]1)[CH3:2].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>CN(C)C1C=CN=CC=1.CC(C)=O>[C:19]([O:11][C:3]1([CH2:1][CH3:2])[CH2:4][CH2:5][C:6]([F:10])([F:9])[CH2:7][CH2:8]1)(=[O:23])[C:20]([CH3:22])=[CH2:21]
|
Name
|
1-ethyl-4,4-difluorocyclohexanol
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCC(CC1)(F)F)O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was added to the solution at 4° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 4° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1(CCC(CC1)(F)F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |